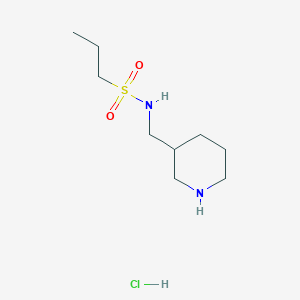
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, making it a significant scaffold in drug design and synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the reaction of piperidine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(piperidin-4-ylmethyl)propane-1-sulfonamide
- N-(piperidin-2-ylmethyl)propane-1-sulfonamide
- N-(piperidin-3-ylmethyl)butane-1-sulfonamide
Uniqueness
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C9H21ClN2O2S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
N-(piperidin-3-ylmethyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-6-14(12,13)11-8-9-4-3-5-10-7-9;/h9-11H,2-8H2,1H3;1H |
Clave InChI |
JIWSFPXNLLOLRN-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NCC1CCCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



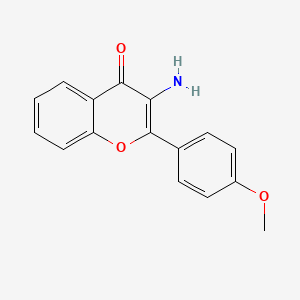
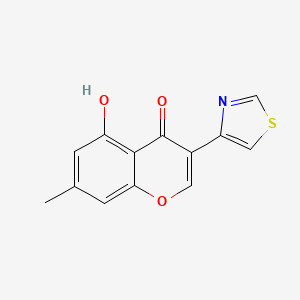
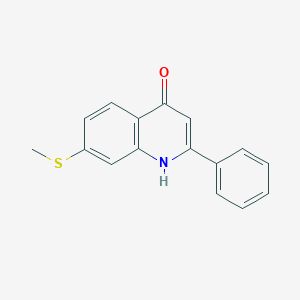
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
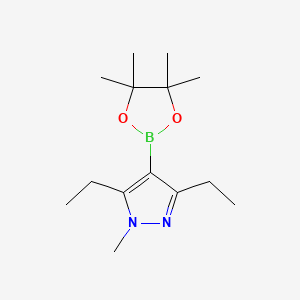
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)

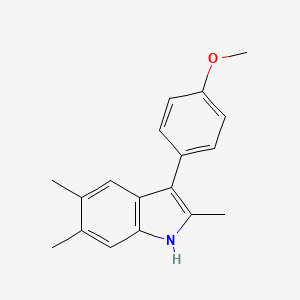
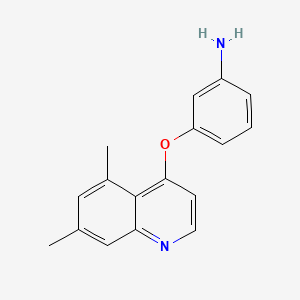
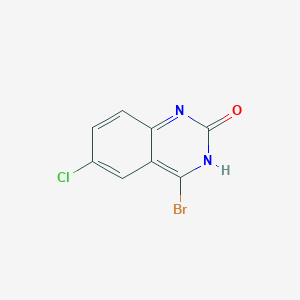
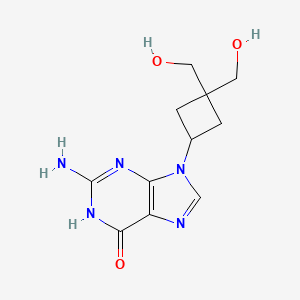
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
